molecular formula C10H6BrNO B13667672 7-Bromoisoquinoline-3-carbaldehyde

7-Bromoisoquinoline-3-carbaldehyde

Cat. No.: B13667672
M. Wt: 236.06 g/mol
InChI Key: WGWKVAOVQGSNGH-UHFFFAOYSA-N
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Description

7-Bromoisoquinoline-3-carbaldehyde: is a chemical compound with the molecular formula C10H6BrNO and a molecular weight of 236.06 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 7th position and an aldehyde group at the 3rd position makes this compound unique and valuable in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoisoquinoline-3-carbaldehyde can be achieved through several methods. One common approach involves the bromination of isoquinoline derivatives followed by formylation. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst. The formylation step can be carried out using reagents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-Bromoisoquinoline-3-carbaldehyde can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst.

Major Products:

Scientific Research Applications

Chemistry: 7-Bromoisoquinoline-3-carbaldehyde is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of complex molecular structures in organic synthesis .

Biology: In biological research, this compound is used to study the interactions of isoquinoline derivatives with biological targets. It can be used in the design of bioactive molecules and pharmaceuticals .

Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the synthesis of materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of 7-Bromoisoquinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and aldehyde group can participate in various chemical interactions, influencing the compound’s binding affinity and specificity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 7-Chloroisoquinoline-3-carbaldehyde
  • 6-Bromoisoquinoline-3-carbaldehyde

Comparison: 7-Bromoisoquinoline-3-carbaldehyde is unique due to the specific positioning of the bromine atom and the aldehyde group. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of bromine at the 7th position may enhance the compound’s ability to participate in substitution reactions, while the aldehyde group at the 3rd position allows for further functionalization .

Properties

Molecular Formula

C10H6BrNO

Molecular Weight

236.06 g/mol

IUPAC Name

7-bromoisoquinoline-3-carbaldehyde

InChI

InChI=1S/C10H6BrNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-6H

InChI Key

WGWKVAOVQGSNGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)C=O)Br

Origin of Product

United States

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